

5-nitro-1H-indazole-3-carboxylic acid molecular structure

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Compound of Interest

Compound Name:	5-nitro-1H-indazole-3-carboxylic Acid
Cat. No.:	B1311438

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Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This structure is present in numerous synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] **5-nitro-1H-indazole-3-carboxylic acid**, in particular, serves as a crucial synthetic intermediate. Its distinct functional groups—the indazole core, a carboxylic acid at the 3-position, and a nitro group at the 5-position—provide multiple reaction sites for chemical modification, making it a valuable starting material for constructing complex molecular architectures for drug discovery and agrochemical research.[1]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is paramount for its effective use in a research setting.

Physicochemical Data

The key properties of **5-nitro-1H-indazole-3-carboxylic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ N ₃ O ₄	[5] [6]
Molecular Weight	207.14 g/mol	[5] [6]
Appearance	Solid	[5] [7]
Boiling Point	547.1°C at 760 mmHg	[6] [8]
Density	1.733 g/cm ³	[6]
InChI Key	MLTOGNYOQHDCAN- UHFFFAOYSA-N	[5]
CAS Number	78155-76-7	[5]

Safety and Handling

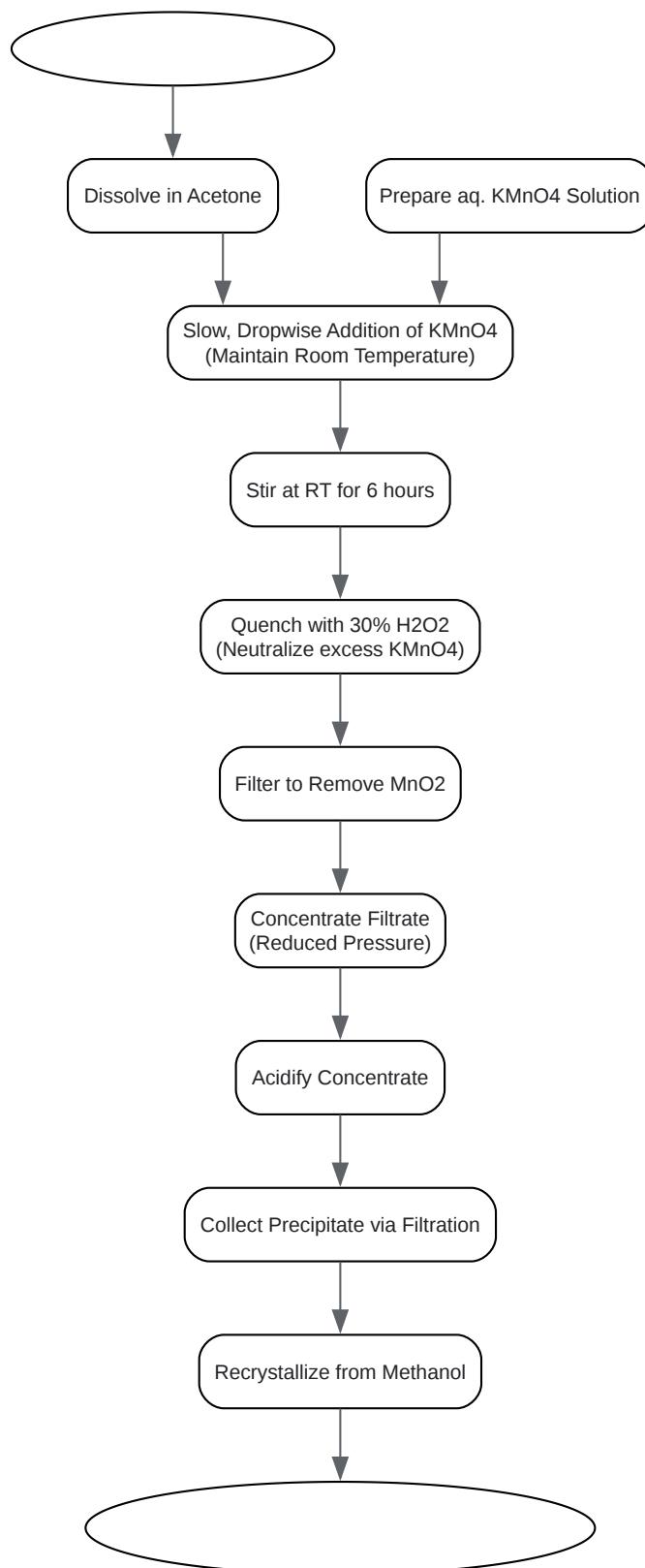
As a nitroaromatic compound and carboxylic acid, appropriate safety measures are necessary.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[5\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[5\]](#)
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[\[5\]](#)

Synthesis and Purification: A Validated Protocol

The synthesis of **5-nitro-1H-indazole-3-carboxylic acid** is a multi-step process. The following protocol is based on the oxidation of a suitable precursor, providing a reliable and reproducible method.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **5-nitro-1H-indazole-3-carboxylic acid**.

Detailed Experimental Protocol

This protocol details the oxidation of 5-nitroindazole-3-aldehyde to the corresponding carboxylic acid.^[9]

- **Reactant Preparation:** In a suitable reaction vessel, dissolve 5-nitroindazole-3-aldehyde (52.35 mmol) in 1000 mL of acetone. In a separate beaker, dissolve potassium permanganate (KMnO₄, 15 g, 94.91 mmol) in 300 mL of water.
 - **Causality:** Acetone is used as the solvent due to the solubility of the starting material. Water is required for the oxidant.
- **Oxidation Reaction:** Slowly add the aqueous KMnO₄ solution dropwise to the acetone solution of the aldehyde at room temperature with continuous stirring.
 - **Causality:** A slow, dropwise addition is critical to control the exothermic nature of the oxidation reaction and prevent side reactions.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise to neutralize the excess potassium permanganate. This is visually confirmed by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.
 - **Self-Validation:** The color change provides a clear endpoint for the quenching step.
- **Workup & Isolation:** Filter the reaction mixture to remove the insoluble MnO₂. Concentrate the filtrate by distillation under reduced pressure.
- **Precipitation:** Acidify the concentrated solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
- **Purification:** Collect the precipitate by filtration and recrystallize from methanol to yield the final product as a yellow solid.^[9] The reported yield for this procedure is approximately 79%.

[\[9\]](#)

Molecular Structure Elucidation

The definitive molecular structure is established through a combination of spectroscopic methods and X-ray crystallography.

Spectroscopic Characterization

Spectroscopic data provides the primary evidence for the compound's covalent structure and functional groups. While a complete spectrum for the title compound is not readily available in the searched literature, data from closely related 5-nitro-1H-indazole derivatives allows for a robust prediction of the expected signals.

- ^1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to their coupling. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, along with a downfield signal for the carboxylic acid proton. For the related 5-Nitro-1H-indazole-3-carboxaldehyde, aromatic protons appear between δ 7.86 and 8.86 ppm.[10]
- ^{13}C NMR (Carbon NMR): The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical range of δ 110-150 ppm. For the related 5-nitro-1H-indazole, signals are observed at δ 110.60, 119.18, 120.37, and 122.14 ppm among others.[11][12]
- IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:
 - $\sim 3300 \text{ cm}^{-1}$ (N-H stretch)
 - $\sim 3000 \text{ cm}^{-1}$ (O-H stretch of carboxylic acid)
 - $\sim 1700 \text{ cm}^{-1}$ (C=O stretch of carboxylic acid)[10]
 - ~ 1520 and $\sim 1340 \text{ cm}^{-1}$ (Asymmetric and symmetric N-O stretches of the nitro group)[10]

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula ($C_8H_5N_3O_4$) by providing a highly accurate mass-to-charge ratio of the molecular ion $[M-H]^-$ at m/z 190.0253.[10]

X-ray Crystallography and 3D Geometry

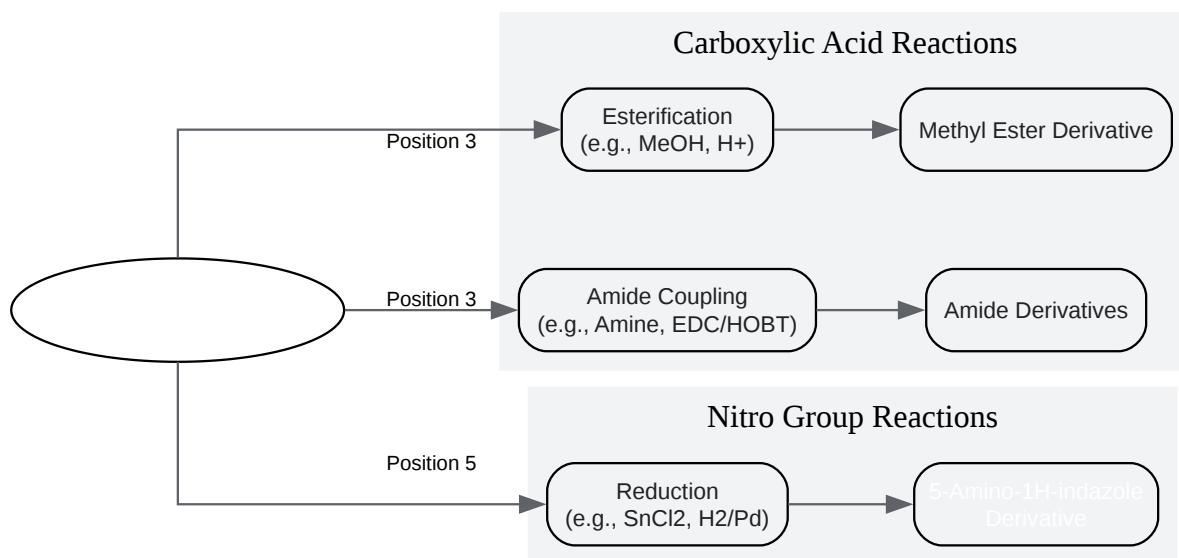
Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure for **5-nitro-1H-indazole-3-carboxylic acid** is not available in the searched results, analysis of related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indole-carboxylic acids, reveals common structural motifs.[13][14]

- Planarity: The indazole ring system is expected to be nearly planar.[15]
- Hydrogen Bonding: A key feature in the crystal lattice will be intermolecular hydrogen bonding. Carboxylic acid groups typically form centrosymmetric dimers through strong O-H \cdots O hydrogen bonds.[13][14] Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially interacting with the nitro group or carboxylic oxygen of an adjacent molecule, leading to the formation of extended supramolecular structures.[14]

Chemical Reactivity and Applications

The unique combination of functional groups dictates the chemical reactivity and utility of **5-nitro-1H-indazole-3-carboxylic acid** as a synthetic intermediate.

Key Reaction Pathways

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Caption: Major reaction pathways for **5-nitro-1H-indazole-3-carboxylic acid**.

- Reactions at the Carboxylic Acid (Position 3): The carboxylic acid is readily converted into other functional groups.
 - Esterification: Fischer-Speier esterification using an alcohol (e.g., methanol) with an acid catalyst yields the corresponding ester.[16][17] This is useful for modifying solubility or for use as a protecting group.
 - Amide Coupling: Standard peptide coupling reagents (e.g., EDC, HOBT) facilitate the formation of amide bonds with various primary or secondary amines, creating a diverse library of indazole-3-carboxamides.[18]
- Reactions at the Nitro Group (Position 5): The nitro group is a versatile functional handle.
 - Reduction: The nitro group can be reduced to an amine (5-amino-1H-indazole derivative) using standard conditions like SnCl_2 or catalytic hydrogenation (H_2/Pd).[17] This resulting amino group can then be used in a wide range of subsequent reactions, such as diazotization or coupling reactions.

Applications in Drug Discovery and Development

Derivatives of **5-nitro-1H-indazole-3-carboxylic acid** are explored for various therapeutic applications. The indazole scaffold is a known kinase inhibitor motif, and modifications of this core structure are a common strategy in cancer drug discovery.[10][19]

- Anti-inflammatory Agents: The compound itself and its derivatives are being investigated as potential anti-inflammatory agents.[1][6]
- Antimicrobial Agents: The introduction of sulfonamide and carbamate moieties to the 5-nitro-1H-indazole core has led to compounds with promising antibacterial and antifungal activity. [2]
- Antiparasitic Agents: 5-nitroindazole derivatives have shown notable activity against parasites such as *Trichomonas vaginalis* and *Trypanosoma cruzi*, the causative agent of Chagas disease.[3][15]
- Anticancer Research: The molecule serves as a precursor for synthesizing compounds evaluated for antineoplastic properties against various cancer cell lines.[6][15][19]

Conclusion

5-Nitro-1H-indazole-3-carboxylic acid is a compound of considerable strategic importance for synthetic and medicinal chemists. Its well-defined molecular structure, characterized by multiple reactive sites, allows for extensive chemical derivatization. The protocols and data presented in this guide offer a robust foundation for researchers aiming to leverage this versatile scaffold in the design and synthesis of novel, biologically active compounds for pharmaceutical and agrochemical applications.

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